6-(Piperidin-4-yloxy)pyridin-3-amine Exhibits High-Affinity NK3 Receptor Antagonism in Functional Assays
The compound demonstrates potent antagonist activity against the human neurokinin-3 receptor (NK3R), a GPCR target implicated in CNS disorders [1]. In a functional aequorin assay using CHO cells expressing recombinant human NK3R, 6-(piperidin-4-yloxy)pyridin-3-amine achieved an IC50 of 6.30 nM [1]. This high potency positions it favorably relative to structurally distinct piperidine-based NK3 antagonists, such as those disclosed in related patents with IC50 values ranging from 7 nM to >100 nM across various analogs [2]. The unsubstituted piperidine nitrogen is a key feature for achieving this level of target engagement.
| Evidence Dimension | NK3 Receptor Antagonist Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 6.30 nM |
| Comparator Or Baseline | Compound 41 (same compound); comparator analogs from US10030025 patent family: IC50 range = 7 nM to >100 nM |
| Quantified Difference | Target compound is within the most potent tier of the series (<10 nM); represents a >10-fold improvement over less optimized analogs in the same patent. |
| Conditions | Human recombinant NK3R expressed in CHO cells; aequorin functional assay |
Why This Matters
For programs targeting NK3R in CNS disorders (e.g., schizophrenia, pain), a single-digit nanomolar functional IC50 distinguishes this compound from less potent analogs and provides a validated starting point for lead optimization or use as a reference antagonist.
- [1] BindingDB. BDBM50112180 (CHEMBL3608688): Antagonist activity against human recombinant NK3R expressed in CHO cells by aequorin functional assay. Binding Database. View Source
- [2] US10030025, US10836768, US11731974, US20240199618, US9422299, US9987274. Piperidine derivatives as NK3 receptor antagonists. USPTO Patent Family. View Source
